molecular formula C20H22ClNO5 B13416671 (4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

(4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Cat. No.: B13416671
M. Wt: 391.8 g/mol
InChI Key: NYBSWUHLCKCABL-YAVHWGEVSA-N
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Description

The compound (4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers, hydroxyl groups, and a chlorine atom, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the benzofuro[3,2-e]isoquinolin core, introduction of the cyclopropylmethyl group, and chlorination. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the chlorine atom play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one: is similar to other benzofuro[3,2-e]isoquinolin derivatives, which also contain the core structure but differ in the substituents attached to the core.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, including the cyclopropylmethyl group and the chlorine atom, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22ClNO5

Molecular Weight

391.8 g/mol

IUPAC Name

(4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H22ClNO5/c21-11-7-10-13-16(15(11)25)27-18-12(23)3-4-20(26)17(14(10)24)22(8-9-1-2-9)6-5-19(13,18)20/h7,9,14,17-18,24-26H,1-6,8H2/t14-,17+,18-,19-,20+/m0/s1

InChI Key

NYBSWUHLCKCABL-YAVHWGEVSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2[C@H](C6=CC(=C(C(=C46)O5)O)Cl)O)O

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2C(C6=CC(=C(C(=C46)O5)O)Cl)O)O

Origin of Product

United States

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